molecular formula C23H31N3S B247671 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine

1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine

Cat. No. B247671
M. Wt: 381.6 g/mol
InChI Key: POEYTQNZCLNHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as P-MPPP or 4-methyl-4-phenylpiperidine. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine agonist, meaning it stimulates the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P-MPPP are still being studied. However, it has been shown to have a significant impact on the levels of dopamine in the brain. This can lead to various effects, including increased motor function, improved mood, and reduced pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine in lab experiments is its potential to act as a dopamine agonist. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using P-MPPP in lab experiments is its potential to cause neurotoxicity and other adverse effects.

Future Directions

There are several future directions for research involving 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine. One potential area of research is the development of new medications for the treatment of Parkinson's disease and other neurological disorders. Another area of research is the investigation of the potential use of P-MPPP as an analgesic and antidepressant. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine involves several steps. The first step involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form the final compound, P-MPPP.

Scientific Research Applications

1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine has been extensively studied for its potential applications in various scientific fields. In pharmacology, P-MPPP has been investigated for its potential use as a medication for the treatment of Parkinson's disease. It has also been studied for its potential use as an analgesic and antidepressant.

properties

Molecular Formula

C23H31N3S

Molecular Weight

381.6 g/mol

IUPAC Name

1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C23H31N3S/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3

InChI Key

POEYTQNZCLNHEY-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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